3-Phenylbicyclo[1.1.1]pentane-1-carbonitrile
Description
Properties
IUPAC Name |
3-phenylbicyclo[1.1.1]pentane-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c13-9-11-6-12(7-11,8-11)10-4-2-1-3-5-10/h1-5H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXLZMSGWPUXMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylbicyclo[111]pentane-1-carbonitrile typically involves the formation of the bicyclo[11One common method involves the homolytic aromatic alkylation of benzene, which is a metal-free process . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Phenylbicyclo[1.1.1]pentane-1-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.
Substitution: The phenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Chemistry: In chemistry, 3-Phenylbicyclo[1.1.1]pentane-1-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: Its structural features can be exploited to design molecules with specific biological activities .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Phenylbicyclo[1.1.1]pentane-1-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclo[1.1.1]pentane core can provide a rigid scaffold that influences the binding affinity and selectivity of the compound for its targets .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
- Nitrile vs. Carboxylic Acid/Ester : Replacing the nitrile with a carboxylic acid (e.g., 3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid) increases hydrophilicity and enables salt formation, enhancing solubility for oral bioavailability . Methyl esters (e.g., Methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate) serve as prodrugs, hydrolyzing in vivo to active acids .
- Amino Derivatives: 3-Aminobicyclo[1.1.1]pentane-1-carbonitrile hydrochloride exhibits improved stability and solubility compared to the free base, making it suitable for formulation . The amino group also enables conjugation with sulfonamides or ureas for targeted therapies .
Key Observations :
- Radical-Based Synthesis : The metal-free homolytic alkylation method for this compound is advantageous for large-scale production, avoiding metal contamination .
- Functionalization Post-Synthesis : Carboxylic acid derivatives are often synthesized via hydrolysis of ester precursors, ensuring high yields and scalability .
Biological Activity
Overview
3-Phenylbicyclo[1.1.1]pentane-1-carbonitrile is a chemical compound characterized by its unique bicyclic structure, which consists of a bicyclo[1.1.1]pentane core with a phenyl group and a carbonitrile functional group attached. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug design.
- Molecular Formula : C₁₂H₁₁N
- CAS Number : 83249-01-8
- Structure : The bicyclic framework provides a rigid scaffold that can influence the binding affinity and specificity for various biological targets.
The biological activity of this compound is primarily attributed to its interactions with molecular targets, such as enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : Binding to enzymes involved in critical biological processes, thereby inhibiting their activity.
- Receptor Modulation : Interacting with cell surface receptors, leading to changes in cellular signaling pathways.
- Cellular Function Disruption : Interfering with the function of cellular components, such as DNA or proteins, resulting in altered cell behavior.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
Antimicrobial Properties
Studies have explored the compound's antimicrobial effects, suggesting that it may inhibit the growth of various pathogens. The mechanism likely involves disruption of microbial cell functions through interaction with essential enzymes.
Anticancer Potential
The compound has been investigated for its anticancer properties, particularly in targeting specific cancer cell lines. Its structural features may facilitate interactions with cancer-related targets, leading to apoptosis or cell cycle arrest.
Synthesis and Applications
This compound serves as a versatile building block in organic synthesis, allowing for the development of more complex molecules. Its applications extend across:
- Medicinal Chemistry : As a scaffold for designing new therapeutic agents.
- Industrial Chemistry : In the production of specialty chemicals and materials due to its stability and reactivity .
Study on Anticancer Activity
A notable study evaluated the anticancer activity of 3-Phenylbicyclo[1.1.1]pentane derivatives against various cancer cell lines. The results demonstrated significant cytotoxic effects, with IC₅₀ values indicating potency comparable to established chemotherapeutics.
Pharmacokinetic Evaluation
A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in vivo. Findings suggested favorable bioavailability profiles, which are critical for therapeutic efficacy.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| This compound | Bicyclic | Contains phenyl and carbonitrile groups |
| Bicyclo[1.1.1]pentane-1-carbonitrile | Bicyclic | Lacks phenyl group; less complex |
| 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid | Bicyclic | Contains carboxylic acid instead of carbonitrile |
Q & A
Q. What are the primary synthetic routes for 3-phenylbicyclo[1.1.1]pentane-1-carbonitrile, and how do reaction conditions influence yields?
The synthesis typically involves functionalizing the bicyclo[1.1.1]pentane core. A common precursor is [1.1.1]propellane, which undergoes radical or photochemical reactions to introduce substituents. For example:
- Radical-mediated alkylation : Homolytic cleavage of propellane followed by trapping with phenyl radicals and subsequent nitrile introduction .
- Photochemical methods : UV irradiation (e.g., 365 nm) enables strain-release functionalization, often using tosyl chloride or nitrile precursors under controlled conditions .
Key factors : Temperature (<50°C), anhydrous solvents (e.g., DMF), and exclusion of moisture to prevent byproducts. Yields range from 40–70% depending on substituent steric effects.
Q. How is the structure of this compound validated experimentally?
- X-ray crystallography : Resolves the strained bicyclic framework and confirms the spatial orientation of the phenyl and nitrile groups.
- NMR spectroscopy : Distinct and signals for bridgehead carbons (δ ~40–50 ppm) and nitrile carbon (δ ~120 ppm) .
- IR spectroscopy : Strong absorption at ~2240 cm confirms the nitrile group.
Q. What safety protocols are critical when handling this compound?
- Hazard profile : Similar to nitriles (e.g., H302, H315, H319, H335 risks). Use fume hoods, nitrile gloves, and respiratory protection to avoid inhalation of dust/aerosols .
- Storage : Dry, inert atmosphere (argon) at –20°C to prevent degradation.
Advanced Research Questions
Q. How does the bonding in the bicyclo[1.1.1]pentane core influence reactivity?
The central C–C bond is non-bonding or weakly repulsive due to σ-orbital misalignment, while π-type "banana bonds" contribute ~60 kcal/mol stabilization . This strain:
- Enhances electrophilicity : The nitrile group becomes more reactive toward nucleophiles (e.g., Grignard reagents).
- Facilitates radical reactions : Strain release drives homolytic cleavage, enabling aryl/alkyl radical additions .
Q. What computational methods are used to predict regioselectivity in derivatization reactions?
Q. How can contradictions in reported reaction outcomes be resolved?
Example: Discrepancies in nitrile group stability under basic conditions.
- Method : Controlled kinetic studies with in-situ -NMR monitoring (if fluorinated analogs are used).
- Root cause : Trace moisture or metal impurities may hydrolyze nitriles to amides .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Byproduct formation : Oligomerization via radical coupling; mitigated by slow addition of initiators (e.g., AIBN).
- Purification : Requires flash chromatography (hexane/EtOAc) or preparative HPLC for >95% purity .
Applications in Drug Discovery
Q. How does the bicyclo[1.1.1]pentane scaffold improve pharmacokinetic properties?
Q. What in vivo models are suitable for evaluating derivatives?
- Rodent pharmacokinetics : Oral bioavailability studies (e.g., Sprague-Dawley rats) to assess absorption and half-life.
- Toxicity screening : Liver microsome assays to detect nitrile-derived cyanide release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
